Cas no 22532-57-6 (Benzeneethanol,4-methoxy-, 1-propanoate)
22532-57-6 structure
Product Name:Benzeneethanol,4-methoxy-, 1-propanoate
CAS No:22532-57-6
MF:C12H16O3
MW:208.253643989563
CID:285612
PubChem ID:250103
Update Time:2025-04-19
Benzeneethanol,4-methoxy-, 1-propanoate Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol,4-methoxy-, 1-propanoate
- 2-(4-methoxyphenyl)ethyl propanoate
- 1-(4-Methoxy-phenyl)-2-propionyloxy-aethan
- 1-(4-methoxy-phenyl)-2-propionyloxy-ethane
- AC1L5GZ6
- AG-J-28600
- AR-1C7971
- CTK4E9659
- NSC69109
- Phenethylalcohol, p-methoxy-, propionate (8CI)
- Propionic acid, p-methoxyphenethyl ester(6CI)
- 22532-57-6
- DTXSID80290523
- NSC-69109
-
- Inchi: 1S/C12H16O3/c1-3-12(13)15-9-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3
- InChI Key: AVZBWTUFZLAUFT-UHFFFAOYSA-N
- SMILES: O(C(CC)=O)CCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 208.10998
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
- LogP: 2.19090
Benzeneethanol,4-methoxy-, 1-propanoate Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
22532-57-6 (Benzeneethanol,4-methoxy-, 1-propanoate) Related Products
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- 23786-14-3(Methyl 4-methoxyphenylacetate)
- 35553-92-5(Ethyl 3-methoxyphenylacetate)
- 14062-26-1(Ethyl 2-(4-phenoxyphenyl)acetate)
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- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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